

Technical Specification & Application Guide: DL-Phenylalanine-d5 HCl

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Compound of Interest

Compound Name: *DL-Phenylalanine-d5
(hydrochloride)*

Cat. No.: *B12414764*

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Executive Summary

This technical guide defines the critical quality attributes (CQAs) and application protocols for DL-Phenylalanine-d5 HCl (Ring-d5), a stable isotope-labeled internal standard (SIL-IS) widely used in metabolic profiling, proteomics, and pharmacokinetic (PK) studies.

While chemical purity ensures the absence of contaminants, isotopic purity is the governing parameter for bioanalytical accuracy. This guide delineates the distinction between Atom % Enrichment and Isotopologue Distribution, provides a self-validating LC-MS/MS protocol for minimizing "cross-talk" interference, and details the physicochemical implications of the deuterium isotope effect on chromatographic retention.

Part 1: Molecular Architecture & Specifications

DL-Phenylalanine-d5 HCl is a racemic mixture of phenylalanine where the five hydrogen atoms on the phenyl ring are replaced by deuterium (

H). The hydrochloride salt form is preferred for its enhanced aqueous solubility and shelf-life stability.

Structural Specifications

Parameter	Specification
Chemical Name	DL-Phenylalanine-d5 hydrochloride (Ring-d5)
Label Position	2,3,4,5,6-pentadeuteriophenyl (Ring labeled)
Molecular Formula	
Molecular Weight	~206.68 g/mol (Free base MW: ~170.22)
Mass Shift	Da (relative to unlabeled DL-Phe)
Chirality	Racemic (50:50 mixture of D- and L-isomers)

The "Ring-d5" Advantage

Labeling the phenyl ring is chemically superior to labeling the aliphatic side chain (

or

carbons) for two reasons:

- **Metabolic Stability:** Ring deuterons are resistant to enzymatic exchange during metabolic processing, unlike -protons which can be labile during transamination.
- **Chemical Stability:** Ring deuterons do not undergo Hydrogen-Deuterium Exchange (HDX) in standard aqueous buffers, whereas amide/amine protons exchange instantly.

Part 2: Critical Quality Attributes (CQAs) - Isotopic Purity

The industry standard specification for high-grade DL-Phenylalanine-d5 is

atom % D. However, understanding what this metric implies is critical for mass spectrometry method development.

Atom % Enrichment vs. Isotopologue Distribution

- Atom % Enrichment: The average percentage of deuterium at the specified labeling sites.
- Isotopologue Distribution: The probability distribution of molecules containing 0, 1, 2, 3, 4, or 5 deuterium atoms.

Why it matters: A standard with 98% enrichment is not 100% pure

. It follows a binomial distribution.^[1] You will inevitably have a small fraction of

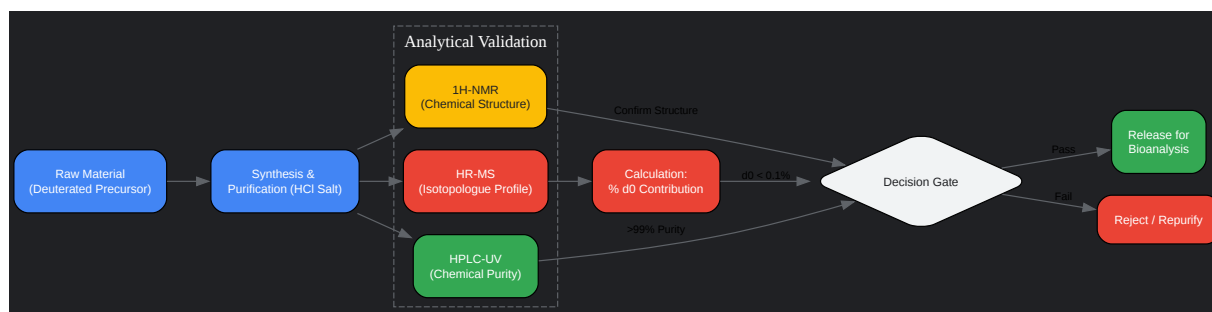
and

.^[1]

- Risk: If the (unlabeled) isotopologue is present, it will contribute to the analyte signal, causing a false positive bias.
- Mitigation: The contribution must be quantified and must be below the Lower Limit of Quantitation (LLOQ) of the assay.

Quality Assurance Workflow

The following diagram illustrates the logical flow for validating isotopic purity before releasing a batch for bioanalytical use.



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Figure 1: Quality Assurance workflow ensuring minimal unlabeled () interference prior to batch release.

Part 3: Analytical Methodologies & Protocols

Comparative Analysis: NMR vs. MS

To validate the specification, two orthogonal methods are employed.

Feature	¹ H-NMR Spectroscopy	High-Res Mass Spectrometry (HR-MS)
Primary Output	Structural confirmation & Chemical Purity.	Isotopic Enrichment & Isotopologue Distribution.
Detection Basis	Magnetic resonance of nuclei. [2][3][4]	Mass-to-charge ratio ().
Isotope Specificity	Shows disappearance of ring protons (silent in ¹ H-NMR).	Quantifies exact ratio of .
Limitation	Cannot easily quantify trace in a high-enrichment background.	Requires careful tuning to avoid saturation.[5]
Verdict	Qualitative Check.	Quantitative Standard.

Protocol: Self-Validating LC-MS/MS Quantification

Objective: Use DL-Phenylalanine-d5 as an Internal Standard (IS) while validating for "Cross-Talk" (Isotopic Interference).

Reagents:

- Analyte: L-Phenylalanine (Native).
- IS: DL-Phenylalanine-d5 HCl.[6]
- Matrix: Surrogate matrix (e.g., PBS/BSA) or stripped plasma.

Step-by-Step Workflow:

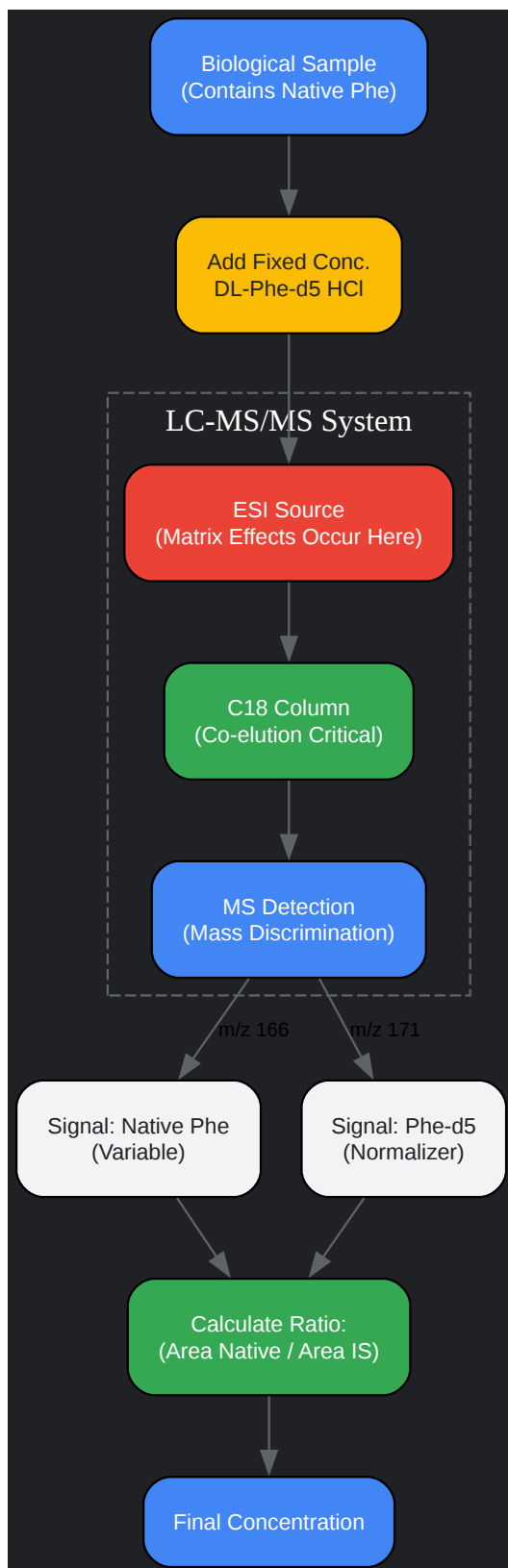
- IS Stock Preparation:
 - Dissolve 10 mg DL-Phenylalanine-d5 HCl in 10 mL 0.1 M HCl (stable stock).
 - Dilute to working concentration (e.g., 500 ng/mL) in 50:50 Methanol:Water.

- Blank Interference Test (The "Self-Validation" Step):
 - Inject: Only the IS working solution (no native analyte).
 - Monitor: MRM transition for Native Phenylalanine ().
 - Criteria: Signal in the native channel must be of the LLOQ signal.
 - Reasoning: If the IS contains too much , it will register as native phenylalanine, invalidating low-level data.
- Reverse Interference Test:
 - Inject: ULOQ (Upper Limit of Quantitation) of Native Phenylalanine (no IS).
 - Monitor: MRM transition for IS ().
 - Criteria: Signal in the IS channel must be of the average IS response.
 - Reasoning: High concentrations of native analyte can have natural isotopes (,) that mimic the mass of the IS.[7] The Da shift of d5 usually prevents this, making it superior to d3 standards.

Part 4: The Deuterium Isotope Effect

Researchers must account for the Deuterium Isotope Effect in chromatography.[8] The C-D bond is shorter and less polarizable than the C-H bond, making deuterated molecules slightly less lipophilic.

- Result: In Reverse-Phase Chromatography (RPLC), deuterated standards elute slightly earlier than their non-deuterated counterparts.
- Impact: If the shift is too large, the IS may not experience the exact same matrix suppression as the analyte.
- Specification: For Phenylalanine-d5, the shift is typically negligible (min) on standard C18 columns, but must be verified.



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Figure 2: Internal Standard logic flow. The IS corrects for ionization variability only if it co-elutes with the analyte.

Part 5: Handling & Stability

Hydrogen-Deuterium Exchange (HDX) Risks

While the ring deuterons are stable, the amine (

) and carboxyl (

) protons are exchangeable.

- In Solution: When dissolved in , the amine/carboxyl deuterons (if any) will instantly swap with solvent protons. This is normal and does not affect the "Ring-d5" specification or the mass shift used for detection (since the ring is the stable label).
- Storage: Store the solid HCl salt at -20°C in a desiccator. Moisture absorption can lead to hydrolysis or degradation over long periods (years).

Solubility

- Solvent: Water (highly soluble due to HCl salt), Methanol, DMSO.
- pH Stability: Stable across pH 2-10. Avoid extreme heat in strong acid/base to prevent potential ring exchange (though rare for phenyl rings).

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